1-(2-Trifluoromethylphenyl)ethylamine
Overview
Description
1-(2-Trifluoromethylphenyl)ethylamine (TFMPEA) is a novel compound that has been gaining attention in the scientific community due to its potential applications in a variety of fields. It is a synthetic compound derived from the phenyl group, and is composed of a phenyl ring with a trifluoromethyl group and an ethylamine group attached. TFMPEA has a molecular formula of C8H10F3N and a molecular weight of 181.17 g/mol. Due to its unique structure and properties, TFMPEA has been studied for its potential applications in the fields of organic synthesis, drug development, and biochemistry.
Scientific Research Applications
Application 1: Asymmetric Synthesis Using ω-Transaminase
- Summary of the Application : This research focuses on the use of ω-Transaminase (ω-TA), a promising biocatalyst, for the synthesis of chiral amines. Specifically, it is used to reduce 4′-(trifluoromethyl)acetophenone (TAP) to (S)-1-[4-(trifluoromethyl)phenyl]ethylamine ((S)-TPE), a pharmaceutical intermediate of chiral amine .
- Methods of Application : The ω-TA derived from Vitreoscilla stercoraria DSM 513 (VsTA) was heterologously expressed in recombinant E. coli cells and applied to reduce TAP to (S)-TPE. To improve the synthesis efficiency, VsTA was further engineered via a semi-rational strategy .
- Results or Outcomes : The engineered R411A variant of VsTA exhibited 2.39 times higher activity towards TAP and enhanced catalytic activities towards other prochiral aromatic ketones. Additionally, better thermal stability for the R411A variant was observed with 25.4% and 16.3% increase in half-life at 30 °C and 40 °C, respectively .
Application 2: In Situ Product Removal (ISPR) Approach
- Summary of the Application : This study assessed the optimal reaction conditions and organic solvents for the production of (S)-1-(4-trifluoromethylphenyl)ethylamine .
- Methods of Application : An in situ product removal (ISPR) approach was used, employing an aqueous two-phase system to prevent inhibition of the chiral amine product .
- Results or Outcomes : The ISPR approach was proven successful, although the study does not provide specific quantitative data or statistical analyses .
Application 3: Organic Building Blocks
- Summary of the Application : “1-(2-Trifluoromethylphenyl)ethylamine” is used as a building block in organic synthesis .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Application 4: Production of Optically Active Compounds
- Summary of the Application : “1-(2-Trifluoromethylphenyl)ethylamine” is used in the production of optically active compounds .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Application 5: Organic Building Blocks
- Summary of the Application : “1-(2-Trifluoromethylphenyl)ethylamine” is used as a building block in organic synthesis .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Application 6: Production of Optically Active Compounds
- Summary of the Application : “1-(2-Trifluoromethylphenyl)ethylamine” is used in the production of optically active compounds .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLIMKBGTYIUCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382092 | |
Record name | 1-(2-Trifluoromethylphenyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Trifluoromethylphenyl)ethylamine | |
CAS RN |
273384-78-4 | |
Record name | α-Methyl-2-(trifluoromethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=273384-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Trifluoromethylphenyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (RS)-1-[2-(Trifluoromethyl)phenyl]ethylamine 98% | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.